(NE)-N-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine
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Overview
Description
(NE)-N-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine is an organic compound that features a naphthalene ring attached to a phenyl ring through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine typically involves the condensation of 4-(naphthalen-1-ylmethoxy)benzaldehyde with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(NE)-N-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action for (NE)-N-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The naphthalene and phenyl rings provide a rigid framework that can engage in π-π stacking interactions, while the hydroxylamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(naphthalen-1-ylmethoxy)phenyl]methanol
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 2-naphthyl phenyl ketone
Uniqueness
Compared to similar compounds, (NE)-N-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine stands out due to its unique combination of a naphthalene ring, a phenyl ring, and a hydroxylamine group. This combination provides distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
(NE)-N-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-19-12-14-8-10-17(11-9-14)21-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12,20H,13H2/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVDLAKUWFBXFF-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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